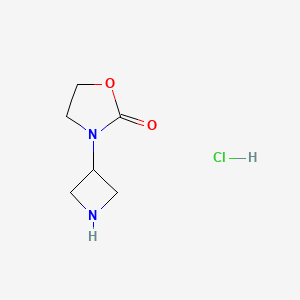

3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride

CAS No.: 2097999-67-0

Cat. No.: VC3187303

Molecular Formula: C6H11ClN2O2

Molecular Weight: 178.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097999-67-0 |

|---|---|

| Molecular Formula | C6H11ClN2O2 |

| Molecular Weight | 178.62 g/mol |

| IUPAC Name | 3-(azetidin-3-yl)-1,3-oxazolidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C6H10N2O2.ClH/c9-6-8(1-2-10-6)5-3-7-4-5;/h5,7H,1-4H2;1H |

| Standard InChI Key | ZVFHJXMIHAORMG-UHFFFAOYSA-N |

| SMILES | C1COC(=O)N1C2CNC2.Cl |

| Canonical SMILES | C1COC(=O)N1C2CNC2.Cl |

Introduction

Chemical Identity and Structural Properties

3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride belongs to the oxazolidinone class of compounds, characterized by a five-membered cyclic amide structure. This compound has gained significant attention in medicinal chemistry research due to its potential applications as a pharmaceutical intermediate in drug development pipelines. The compound is identified by CAS registry number 2097999-67-0 and possesses a molecular formula of C6H11ClN2O2 with a molecular weight of 178.62 g/mol.

The structural composition of this compound features a distinctive combination of two heterocyclic systems: an azetidine moiety and an oxazolidinone scaffold. The azetidine portion contributes a four-membered ring containing a nitrogen atom, while the oxazolidinone provides a five-membered ring with both nitrogen and oxygen atoms incorporated in a cyclic arrangement. This unique structural combination creates a molecule with specialized three-dimensional characteristics that influence its biological interactions and pharmaceutical potential.

In terms of chemical nomenclature, the IUPAC name for this compound is 3-(azetidin-3-yl)-1,3-oxazolidin-2-one;hydrochloride. Its standard InChI representation is InChI=1S/C6H10N2O2.ClH/c9-6-8(1-2-10-6)5-3-7-4-5;/h5,7H,1-4H2;1H, and its canonical SMILES notation is C1COC(=O)N1C2CNC2.Cl. These standardized chemical identifiers enable precise communication about the compound in scientific literature and databases.

Table 1: Key Molecular Characteristics of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride

| Property | Value |

|---|---|

| CAS Number | 2097999-67-0 |

| Molecular Formula | C6H11ClN2O2 |

| Molecular Weight | 178.62 g/mol |

| IUPAC Name | 3-(azetidin-3-yl)-1,3-oxazolidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C6H10N2O2.ClH/c9-6-8(1-2-10-6)5-3-7-4-5;/h5,7H,1-4H2;1H |

| Standard InChIKey | ZVFHJXMIHAORMG-UHFFFAOYSA-N |

| SMILES | C1COC(=O)N1C2CNC2.Cl |

Structural Features and Chemical Characteristics

The molecular architecture of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride presents several distinctive structural elements that contribute to its physicochemical properties and biological activities. The compound's framework centers on the connection between the azetidine ring and the oxazolidinone moiety, creating a unique spatial arrangement that influences how it interacts with biological targets.

The azetidine component represents a four-membered nitrogen-containing heterocycle, which is inherently strained due to its ring geometry . This strain energy contributes to the ring's reactivity and creates specific conformational constraints that can be advantageous in drug design. The nitrogen atom within the azetidine ring serves as a potential hydrogen bond acceptor and can also be protonated, which is relevant to the compound's existence as a hydrochloride salt.

The oxazolidinone portion consists of a five-membered ring containing both nitrogen and oxygen atoms, with a carbonyl group creating a cyclic carbamate structure. This structural element is significant because oxazolidinones are known for their antibacterial properties, particularly their ability to inhibit bacterial protein synthesis by interacting with ribosomal components. The carbonyl group within this ring provides hydrogen bond acceptor capabilities, further influencing the compound's interactions with biological macromolecules.

As a hydrochloride salt, the compound contains a chloride counterion associated with a protonated nitrogen, likely on the azetidine ring. This salt formation affects several physicochemical properties, including solubility, crystal structure, stability, and bioavailability. Generally, hydrochloride salts exhibit enhanced water solubility compared to their free base counterparts, which can be advantageous for pharmaceutical formulations and biological testing.

| Synthetic Strategy | Key Reagents/Conditions | Critical Considerations |

|---|---|---|

| Azetidine ring formation | N-propargylsulfonamides, gold catalysts | Control of ring closure stereochemistry |

| Oxazolidinone synthesis | Amino alcohols, carbonylating agents | Regioselectivity of cyclization |

| Ring connection | Depends on functional group handles | Correct regiochemistry at linking position |

| Salt formation | Hydrochloric acid, appropriate solvents | Control of stoichiometry and purity |

Mechanism of Action and Pharmacological Properties

As a member of the oxazolidinone class, 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride likely exhibits antibacterial activity through inhibition of bacterial protein synthesis. Oxazolidinones are known to act by binding to the 50S subunit of bacterial ribosomes, specifically interacting with the peptidyl transferase center. This interaction prevents the formation of the functional 70S initiation complex necessary for protein synthesis initiation.

The mechanism specifically involves binding to the P site of the ribosome, which interferes with the positioning of tRNA and mRNA during the translation process. This mechanism of action differs from that of other protein synthesis inhibitors, such as aminoglycosides or macrolides, which target different steps or sites in the translation process. This distinct mode of action explains why oxazolidinones can remain effective against bacteria that have developed resistance to other antibiotic classes.

The pharmacological profile of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride would be expected to include properties typical of oxazolidinone antibiotics, such as activity against gram-positive bacteria including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The compound's potential efficacy against these resistant pathogens makes it particularly interesting in the current context of increasing antimicrobial resistance.

The hydrochloride salt form of the compound affects its pharmacokinetic properties, particularly its solubility and absorption in physiological environments. Generally, hydrochloride salts exhibit improved water solubility compared to free base forms, which can enhance bioavailability when administered orally. This property is crucial for ensuring that sufficient concentrations of the active compound reach the site of infection.

Biological Applications and Pharmaceutical Relevance

The primary interest in 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride centers on its potential applications in pharmaceutical research and development, particularly as an intermediate in the synthesis of novel antibacterial agents. The compound's structural features make it valuable for creating derivatives with enhanced pharmacological properties or broader spectrum activity against resistant pathogens.

As a member of the oxazolidinone class, this compound relates to clinically important antibiotics such as linezolid and tedizolid, which have proven effective against multi-drug resistant gram-positive bacteria. The incorporation of the azetidine moiety into the oxazolidinone scaffold potentially creates opportunities for developing new derivatives with improved properties such as enhanced potency, reduced toxicity, or expanded antimicrobial spectrum.

The pharmaceutical relevance of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride extends beyond its direct antibacterial potential to its utility as a building block in medicinal chemistry. The compound provides a versatile scaffold for structure-activity relationship studies, where systematic modifications can be made to explore how structural changes affect biological activity. Such studies are essential for optimizing lead compounds and developing candidates for clinical development.

In addition to antibacterial applications, the unique structural features of this compound might enable exploration of other therapeutic areas. Azetidine-containing compounds have shown diverse biological activities, including enzyme inhibition and receptor modulation, suggesting potential applications in areas such as anti-inflammatory, antiviral, or central nervous system therapeutics . The oxazolidinone component also has applications beyond antibacterial activity, including potential use in drugs targeting conditions involving protein misfolding or aggregation.

| Application Area | Potential Role | Key Advantages |

|---|---|---|

| Antibacterial Drug Development | Scaffold for new oxazolidinone antibiotics | Active against resistant gram-positive bacteria |

| Pharmaceutical Intermediate | Building block for complex therapeutics | Versatile scaffold for structural modifications |

| Structure-Activity Relationship Studies | Tool for exploring pharmacophore requirements | Allows systematic exploration of binding determinants |

| Novel Therapeutic Area Exploration | Template for non-antibacterial drug discovery | Unique 3D structure may target diverse biological systems |

Research Challenges and Future Directions

Despite the promising attributes of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride, several research challenges must be addressed to fully realize its potential in pharmaceutical applications. One significant challenge involves developing efficient and scalable synthetic routes that deliver the compound with high purity and stereochemical control. The synthesis of azetidine rings presents particular difficulties due to the strain inherent in four-membered rings, often requiring specialized catalysts or reaction conditions .

Another research challenge concerns optimizing the pharmacological properties of derivatives based on this scaffold. While the basic oxazolidinone structure confers antibacterial activity, the specific modifications needed to enhance potency, reduce side effects, or broaden the spectrum of activity require extensive structure-activity relationship studies. Such studies necessitate the synthesis of numerous analogs with systematic variations in substituents and their evaluation in appropriate biological assays.

The potential for bacteria to develop resistance to oxazolidinone antibiotics presents an ongoing challenge that future research must address. This might involve designing derivatives that bind to alternative sites on the ribosome or that incorporate structural features to circumvent known resistance mechanisms. Combination strategies that pair oxazolidinone derivatives with other antibacterial agents might also be explored to reduce the likelihood of resistance development.

Future research directions might include exploring the potential of 3-(Azetidin-3-yl)oxazolidin-2-one derivatives beyond antibacterial applications. The unique structural features of this compound could confer activity against various biological targets relevant to other therapeutic areas, such as antifungal, antiparasitic, or anticancer treatments. Investigating these alternative applications would require screening against diverse biological assays and subsequent optimization of promising leads.

Additionally, advanced computational methods such as molecular modeling and structure-based drug design could accelerate the development of optimized derivatives. By predicting how structural modifications might affect binding to the ribosomal target or influence pharmacokinetic properties, these approaches could help focus synthetic efforts on the most promising candidates, thereby increasing the efficiency of the drug discovery process.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume